molecular formula C20H12F3N3O3S B3533182 4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile

4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile

Cat. No.: B3533182
M. Wt: 431.4 g/mol
InChI Key: FWWBCPPKJHLNIR-UHFFFAOYSA-N
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Description

4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and inflammation.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O3S/c21-20(22,23)11-2-1-3-12(7-11)26-19-13(8-24)16(25)18(30-19)17(27)10-4-5-14-15(6-10)29-9-28-14/h1-7,26H,9,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWBCPPKJHLNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
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4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
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4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
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4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
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4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
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4-Amino-5-(1,3-benzodioxole-5-carbonyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile

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